
An In-depth Technical Guide to the Physical
Properties of o-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Diethynylbenzene

Cat. No.: B1594171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

ortho-diethynylbenzene (o-DEB), a molecule of significant interest in materials science and

organic synthesis. This document collates available quantitative data, details relevant

experimental protocols, and presents key reaction pathways and experimental workflows

through structured diagrams.

Core Physical Properties
o-Diethynylbenzene (1,2-diethynylbenzene) is an aromatic hydrocarbon with the molecular

formula C₁₀H₆.[1][2] Its physical properties are of fundamental importance for its handling,

characterization, and application in further chemical synthesis. While specific experimental

values for the melting and boiling points of the ortho-isomer are not readily available in the

cited literature, data for its meta- and para-isomers provide a valuable reference. Commercial

suppliers describe o-diethynylbenzene as a liquid or solid, suggesting a melting point near

ambient temperature.[3]

Table 1: Molecular and Physical Properties of Diethynylbenzene Isomers
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Property
o-
Diethynylbenzene

m-
Diethynylbenzene

p-
Diethynylbenzene

Molecular Formula C₁₀H₆[1][2] C₁₀H₆[4] C₁₀H₆[5][6]

Molecular Weight (

g/mol )
126.15[1][2] 126.158[4] 126.15[5]

Appearance
Colorless to pale

yellow liquid or solid[3]
Clear Colourless Oil[4]

White to Gray to

Brown powder to

crystal[7]

Melting Point (°C) Not available -3[4] 94-98[7]

Boiling Point (°C) Not available
206.9 (at 760 mmHg)

[4]
180[6]

Solubility Not available

Slightly soluble in

Chloroform and

DMSO[4]

Not available

Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of o-

diethynylbenzene.

2.1. Infrared (IR) Spectroscopy

The ground-state infrared spectrum of o-diethynylbenzene exhibits a characteristic acetylenic

C-H stretch. This fundamental stretch is observed in the region of 3000-3360 cm⁻¹ and is split

due to Fermi resonance with a combination band composed of the C≡C stretch and two quanta

of the C≡C-H bend.[8] In the excited electronic state (S₁), the acetylenic C-H stretch

fundamental is unshifted from the ground state, but the Fermi resonance is absent.[8] A notable

feature in the S₁ infrared spectrum of o-DEB is a broad absorption stretching from 3050 to

3250 cm⁻¹, which is electronic in nature.[8][9]

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
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The electronic spectroscopy of the diethynylbenzene isomers has been studied using two-color

resonant two-photon ionization (R2PI). The symmetry-allowed S₀→S₁ origin for o-

diethynylbenzene is located at 33,515 cm⁻¹.[8][9] The vibronic structure extends about 2000

cm⁻¹ above the origin.[8]

Table 2: Spectroscopic Data for o-Diethynylbenzene

Spectroscopic Technique Key Features and Wavenumbers (cm⁻¹)

Infrared (IR) Spectroscopy
Acetylenic C-H stretch region: 3000-3360

(ground state, with Fermi resonance)[8]

Broad electronic absorption in S₁ state: 3050-

3250[8][9]

UV-Vis Spectroscopy (R2PI) S₀→S₁ origin: 33,515[8][9]

Photoelectron Spectroscopy Ionization Potential (eV): 8.69[9]

Experimental Protocols
3.1. Synthesis of o-Diethynylbenzene via Sonogashira Coupling

o-Diethynylbenzene can be synthesized using a standard Sonogashira cross-coupling reaction.

[8] While a specific detailed protocol for o-diethynylbenzene was not found in the search

results, a general procedure is outlined below. The Sonogashira reaction couples a terminal

alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[10][11]

General Protocol:

Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or

PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or

diisopropylamine) in an anhydrous, anaerobic solvent (e.g., toluene or THF).[11][12]

Reactant Addition: The aryl dihalide (e.g., 1,2-diiodobenzene or 1,2-dibromobenzene) and a

protected or terminal alkyne (e.g., trimethylsilylacetylene) are added to the reaction mixture.
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Reaction Conditions: The mixture is typically stirred at room temperature or heated to ensure

the reaction goes to completion.[10] The progress of the reaction can be monitored by

techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification: Upon completion, the reaction mixture is worked up by removing

the solvent and partitioning the residue between an organic solvent and water. The organic

layer is washed, dried, and concentrated. The crude product is then purified by column

chromatography to yield the di-silylated product.

Deprotection: The silyl protecting groups are removed using a desilylating agent (e.g.,

potassium carbonate in methanol) to afford the terminal alkyne, o-diethynylbenzene.

1,2-Diiodobenzene

Pd(PPh3)4, CuI, Et3N

Trimethylsilylacetylene

1,2-Bis(trimethylsilylethynyl)benzene

 Sonogashira
Coupling K2CO3, MeOH Deprotection o-Diethynylbenzene

Click to download full resolution via product page

Synthesis of o-diethynylbenzene.

3.2. Gas-Phase Synthesis of ortho-Diethynylbenzene Dianion

The highly basic ortho-diethynylbenzene dianion is synthesized in the gas phase within a mass

spectrometer.[13]

Protocol:

Precursor Ion Generation: A diacid precursor, benzene-1,2-dipropynoic acid, is introduced

into a linear quadrupole ion-trap mass spectrometer via electrospray ionization (ESI) in

negative ion mode. This generates the dicarboxylate dianion [C₆H₄(C₃O₂)₂]²⁻.

Mass Selection: The dicarboxylate dianion is mass-selected.
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Collision-Induced Dissociation (CID): The selected dianion is subjected to collision-induced

dissociation, leading to the sequential loss of two carbon dioxide molecules. This process

forms the desired ortho-diethynylbenzene dianion [C₆H₄(C₂)₂]²⁻.[13]

Benzene-1,2-dipropynoic
Acid

Electrospray Ionization
(Negative Mode) [C6H4(C3O2)2]2- Collision-Induced

Dissociation (-2CO2)
o-Diethynylbenzene

Dianion [C6H4(C2)2]2-

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of o-Diethynylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594171#physical-properties-of-o-diethynylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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